

Solubility of 6-(hydroxymethyl)picolinonitrile in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinonitrile

Cat. No.: B1283330

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **6-(hydroxymethyl)picolinonitrile** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **6-(hydroxymethyl)picolinonitrile**, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. By elucidating the relationship between the compound's molecular structure and its solubility behavior, this guide aims to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

6-(Hydroxymethyl)picolinonitrile is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, including the pyridine ring, a hydroxymethyl group, and a nitrile group, make it a versatile building block for a range of therapeutic agents. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various stages of drug development, from reaction kinetics in synthesis to crystallization in purification and bioavailability in formulation. A

thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient and successful process development.

This guide provides a foundational understanding of the factors governing the solubility of **6-(hydroxymethyl)picolinonitrile** and presents a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. **6-(Hydroxymethyl)picolinonitrile** is a solid at room temperature with a molecular weight of 134.14 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure features both polar and non-polar characteristics, which will influence its interaction with different solvents.

- **Polar Functional Groups:** The presence of a hydroxyl (-OH) group and a nitrile (-CN) group, along with the nitrogen atom in the pyridine ring, imparts significant polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group and the pyridine nitrogen are hydrogen bond acceptors.
- **Aromatic System:** The pyridine ring provides a degree of aromatic character, which can lead to favorable π - π stacking interactions with aromatic solvents.

Based on these features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[\[4\]](#) It is expected that **6-(hydroxymethyl)picolinonitrile** will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar hydrocarbon solvents.

Table 1: Physicochemical Properties of 6-(hydroxymethyl)picolinonitrile

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	[1] [2]
Molar Mass	134.14 g/mol	[1] [2] [3]
Physical Form	Solid	
Boiling Point	310.5±27.0 °C (Predicted)	[1]
pKa	12.89±0.10 (Predicted)	[1]

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For **6-(hydroxymethyl)picolinonitrile**, the key interactions influencing its solubility are:

- Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor and acceptor. Solvents like alcohols (methanol, ethanol) and water can engage in strong hydrogen bonding with the solute, promoting solubility.
- Dipole-Dipole Interactions: The polar nitrile group and the overall molecular dipole will interact favorably with other polar molecules, such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).
- Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are the dominant force in non-polar solvents like hexane and toluene.

The interplay of these forces determines the extent of solubility in a given solvent.

Caption: Key intermolecular forces between **6-(hydroxymethyl)picolinonitrile** and different solvent classes.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of **6-(hydroxymethyl)picolinonitrile**. This method is based on the static equilibrium method, a widely accepted technique for generating reliable solubility data.^[5]

Materials and Equipment

- **6-(hydroxymethyl)picolinonitrile** (purity >97%)
- Selected organic solvents (HPLC grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature orbital shaker or magnetic stirrer with heating capabilities
- Syringe filters (0.22 μ m)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Protocol

- Preparation of Saturated Solutions:

- Add an excess amount of **6-(hydroxymethyl)picolinonitrile** to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.
- Securely cap the vials to prevent solvent evaporation.

• Equilibration:

- Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 298.15 K).
- Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

• Sample Collection and Preparation:

- After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.
- Determine the mass of the collected filtrate.

• Quantification:

- Prepare a series of standard solutions of **6-(hydroxymethyl)picolinonitrile** of known concentrations in the solvent of interest.
- Generate a calibration curve using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
- Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
- Analyze the diluted sample and determine its concentration from the calibration curve.

- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.

Table 2: Template for Reporting Solubility Data of 6-(hydroxymethyl)picolinonitrile

Solvent	Temperature (K)	Solubility (mg/mL)	Solubility (mol/L)
e.g., Methanol	298.15	Experimental Value	Calculated Value
e.g., Acetone	298.15	Experimental Value	Calculated Value
e.g., Ethyl Acetate	298.15	Experimental Value	Calculated Value
e.g., Toluene	298.15	Experimental Value	Calculated Value
e.g., Hexane	298.15	Experimental Value	Calculated Value

Safety and Handling

6-(Hydroxymethyl)picolinonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]

- Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[6][7][8][9]

- Solvent Hazards: The organic solvents used for solubility studies have their own inherent risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

While specific quantitative solubility data for **6-(hydroxymethyl)picolinonitrile** in various organic solvents is not readily available in the literature, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. The molecular structure, with its combination of polar functional groups and an aromatic ring, suggests a solubility profile favoring polar solvents. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, which is essential for the effective use of this compound in pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 6-(HYDROXYMETHYL)-2-PYRIDINECARBONITRILE | 50501-38-7 [amp.chemicalbook.com]
- 3. 6-(Hydroxymethyl)-2-pyridinecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. targetmol.com [targetmol.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Solubility of 6-(hydroxymethyl)picolinonitrile in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283330#solubility-of-6-hydroxymethyl-picolinonitrile-in-organic-solvents\]](https://www.benchchem.com/product/b1283330#solubility-of-6-hydroxymethyl-picolinonitrile-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com